molecular formula C22H23NO7S B6512274 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4-dimethoxybenzamide CAS No. 946243-40-9

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4-dimethoxybenzamide

Cat. No. B6512274
CAS RN: 946243-40-9
M. Wt: 445.5 g/mol
InChI Key: NAWQVLGMWGGLAS-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4-dimethoxybenzamide (NFDMBA) is a synthetic compound that has been studied for its potential therapeutic applications. NFDMBA is a relatively new compound, and its synthesis and applications are still being investigated.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4-dimethoxybenzamide has been studied for its potential applications in the treatment of a variety of diseases and conditions. The compound has been studied for its anti-inflammatory, antioxidant, and antidiabetic properties. It has also been studied for its potential to reduce oxidative stress and its ability to inhibit the growth of cancer cells. In addition, this compound has been studied for its potential to reduce the risk of cardiovascular disease.

Mechanism of Action

The exact mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4-dimethoxybenzamide is still being investigated. It is believed that the compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also act as an anti-inflammatory by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the growth of cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal models, the compound has been found to reduce inflammation, oxidative stress, and the risk of cardiovascular disease. It has also been found to reduce the risk of diabetes, and to inhibit the growth of cancer cells. Additionally, this compound has been found to increase the production of antioxidant enzymes and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4-dimethoxybenzamide in laboratory experiments include its relative ease of synthesis, its low cost, and its potential therapeutic applications. Additionally, the compound is relatively stable and is not toxic to humans. The main limitation of using this compound in laboratory experiments is the lack of data on its long-term effects.

Future Directions

The potential future directions for N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4-dimethoxybenzamide include further research into its mechanism of action, its potential therapeutic applications, and its long-term effects. Additionally, further research into the compound’s effects on oxidative stress, inflammation, and cancer cell growth is needed. Finally, further research into the safety and efficacy of this compound in humans is also necessary.

Synthesis Methods

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4-dimethoxybenzamide is synthesized by a two-step process. The first step involves the reaction of 4-methoxybenzenesulfonyl chloride with furan-2-ylmethanol, forming the intermediate 2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethanol. This intermediate is then reacted with 3,4-dimethoxybenzamide to form this compound.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7S/c1-27-16-7-9-17(10-8-16)31(25,26)21(19-5-4-12-30-19)14-23-22(24)15-6-11-18(28-2)20(13-15)29-3/h4-13,21H,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWQVLGMWGGLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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